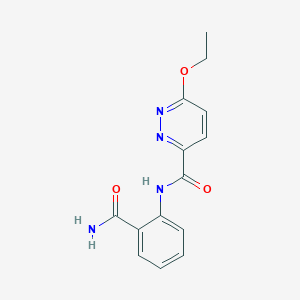

N-(2-carbamoylphenyl)-6-ethoxypyridazine-3-carboxamide

Description

Properties

IUPAC Name |

N-(2-carbamoylphenyl)-6-ethoxypyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O3/c1-2-21-12-8-7-11(17-18-12)14(20)16-10-6-4-3-5-9(10)13(15)19/h3-8H,2H2,1H3,(H2,15,19)(H,16,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEHCYKZZAIIRCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NN=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-carbamoylphenyl)-6-ethoxypyridazine-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazine core, followed by functional group modifications.

Formation of the Pyridazine Core: The pyridazine ring can be synthesized via the condensation of hydrazine with a suitable dicarbonyl compound, such as ethyl acetoacetate, under acidic conditions.

Introduction of the Ethoxy Group: The ethoxy group can be introduced through an etherification reaction, where the pyridazine intermediate is treated with ethyl iodide in the presence of a base like potassium carbonate.

Carbamoylation: The final step involves the introduction of the carbamoyl group. This can be achieved by reacting the ethoxypyridazine intermediate with 2-aminobenzamide under appropriate conditions, such as heating in a polar solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of N-(2-carbamoylphenyl)-6-ethoxypyridazine-3-carboxamide may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the carbamoyl group, converting it to an amine.

Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of N-(2-carbamoylphenyl)-6-formylpyridazine-3-carboxamide.

Reduction: Formation of N-(2-aminophenyl)-6-ethoxypyridazine-3-carboxamide.

Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In organic synthesis, N-(2-carbamoylphenyl)-6-ethoxypyridazine-3-carboxamide serves as a versatile intermediate for the construction of more complex molecules

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly as a scaffold for the development of new pharmaceuticals. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery programs.

Industry

In the materials science field, N-(2-carbamoylphenyl)-6-ethoxypyridazine-3-carboxamide can be used in the development of advanced materials, including polymers and coatings, due to its stability and functional group compatibility.

Mechanism of Action

The mechanism by which N-(2-carbamoylphenyl)-6-ethoxypyridazine-3-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the carbamoyl and ethoxy groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Key Observations :

- Pyridazine vs. Benzamide/Pyrazole Cores : The pyridazine core in the target compound introduces distinct electronic and steric effects compared to benzamide () or pyrazole () cores. Pyridazine’s electron-deficient nature may enhance interactions with charged residues in biological targets.

- Ethoxy vs.

Table 2: Antiviral and Cytotoxicity Profiles

Key Findings :

- Role of Selenium: Selenium-containing compounds (e.g., benzisoselenazol-3(2H)-ones) exhibit potent antiviral activity (MIC <10 µg/mL against HHV-1 and EMCV), while non-selenium analogs are inactive . The absence of selenium in the target compound suggests reduced antiviral efficacy, though ethoxy and carbamoyl groups may compensate via alternative mechanisms.

- Cytotoxicity : All tested analogs in showed low cytotoxicity (TCCD50 >100 µg/mL), indicating that carboxamide derivatives generally have favorable safety profiles .

Key Insights :

- Synthetic Routes : The target compound’s synthesis may resemble palladium-catalyzed cross-coupling reactions (e.g., –6), given the prevalence of carboxamide derivatives prepared via such methods.

- Analytical Consistency : LC/MS conditions in (e.g., Waters Acquity UPLC BEH C18 column, 10 mM ammonium acetate) are industry standards for characterizing similar compounds .

Biological Activity

N-(2-carbamoylphenyl)-6-ethoxypyridazine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on anticancer properties, antiviral effects, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound features a pyridazine core substituted with an ethoxy group and a carbamoylphenyl moiety. This structural configuration is believed to contribute to its diverse biological activities, including anticancer and antiviral properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of derivatives related to N-(2-carbamoylphenyl)-6-ethoxypyridazine-3-carboxamide. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines:

- MCF-7 (breast cancer) : IC50 values as low as 0.48 µM have been reported for structurally related compounds, indicating strong antitumor activity .

- HCT-116 (colon cancer) : Similar compounds exhibited IC50 values of 1.54 µM, showcasing their efficacy against this cancer type .

The mechanisms by which these compounds exert their anticancer effects include:

- Cell Cycle Arrest : Flow cytometry analyses revealed that certain derivatives can arrest cell proliferation at the G1 phase in MCF-7 cells .

- Induction of Apoptosis : Increased activity of caspase-3/7 was observed, indicating that these compounds trigger apoptotic pathways in cancer cells .

- Molecular Interactions : Molecular docking studies suggest strong hydrophobic interactions between the aromatic rings of these compounds and receptor amino acids, similar to known anticancer agents like Tamoxifen .

Antiviral Activity

The antiviral properties of N-(2-carbamoylphenyl)-6-ethoxypyridazine-3-carboxamide derivatives have also been explored, particularly against dengue virus (DENV). A related compound, N-phenylpyridine-3-carboxamide, served as a model for understanding the antiviral activity:

- Inhibition of DENV Replication : The half-maximal effective concentration (EC50) was found to be 7.1 µM for the best inhibitor candidates .

- Mechanism of Action : The compounds specifically impede viral RNA replication without affecting other stages such as translation or biogenesis of replication organelles, indicating a targeted mechanism .

Study 1: Anticancer Efficacy

A study investigating the anticancer efficacy of pyridazine derivatives included N-(2-carbamoylphenyl)-6-ethoxypyridazine-3-carboxamide. The results indicated that:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF-7 | 0.48 | Apoptosis via caspase activation |

| Compound B | HCT-116 | 1.54 | G1 phase arrest |

This table illustrates the promising anticancer activity of derivatives closely related to N-(2-carbamoylphenyl)-6-ethoxypyridazine-3-carboxamide.

Study 2: Antiviral Screening

In another case study focusing on antiviral activity:

| Compound | Virus | EC50 (µM) | Effectiveness |

|---|---|---|---|

| NPP3C | DENV | 7.1 | High |

| 6A1HI | DENV | 6.5 | Very High |

These findings underscore the potential for developing antiviral therapeutics based on the structural framework of N-(2-carbamoylphenyl)-6-ethoxypyridazine-3-carboxamide.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.